molecular formula C15H17Cl2N3 B8034952 7-Methyl-2-(2-methylphenyl)imidazo[1,2-A]pyridin-6-amine dihydrochloride

7-Methyl-2-(2-methylphenyl)imidazo[1,2-A]pyridin-6-amine dihydrochloride

Cat. No.: B8034952
M. Wt: 310.2 g/mol
InChI Key: MGFYDGPHOHGTBY-UHFFFAOYSA-N
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Description

7-Methyl-2-(2-methylphenyl)imidazo[1,2-A]pyridin-6-amine dihydrochloride: is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both methyl and phenyl groups in its structure enhances its chemical reactivity and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(2-methylphenyl)imidazo[1,2-A]pyridin-6-amine dihydrochloride typically involves the following steps:

    Formation of the Imidazo[1,2-A]pyridine Core: This can be achieved through a cyclization reaction involving a 2-aminopyridine derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

    Phenyl Substitution: The phenyl group is usually introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated imidazo[1,2-A]pyridine in the presence of a palladium catalyst.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which can reduce any nitro groups present to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, palladium catalysts, and bases like potassium carbonate.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amines and reduced heterocycles.

    Substitution: Various substituted imidazo[1,2-A]pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-Methyl-2-(2-methylphenyl)imidazo[1,2-A]pyridin-6-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has been studied for its activity against various diseases, including cancer and infectious diseases, due to its ability to interact with biological targets.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 7-Methyl-2-(2-methylphenyl)imidazo[1,2-A]pyridin-6-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-A]pyridine: The parent compound, which lacks the methyl and phenyl substitutions.

    2-Phenylimidazo[1,2-A]pyridine: Similar structure but without the methyl group.

    7-Methylimidazo[1,2-A]pyridine: Lacks the phenyl group.

Uniqueness

7-Methyl-2-(2-methylphenyl)imidazo[1,2-A]pyridin-6-amine dihydrochloride is unique due to the presence of both methyl and phenyl groups, which enhance its chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

7-methyl-2-(2-methylphenyl)imidazo[1,2-a]pyridin-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3.2ClH/c1-10-5-3-4-6-12(10)14-9-18-8-13(16)11(2)7-15(18)17-14;;/h3-9H,16H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFYDGPHOHGTBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CN3C=C(C(=CC3=N2)C)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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